molecular formula C17H16N2O4 B2627788 N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide CAS No. 868223-70-5

N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Cat. No.: B2627788
CAS No.: 868223-70-5
M. Wt: 312.325
InChI Key: LAVRWSIPQAJMHA-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a complex organic compound that features a furan ring, a methoxy group, and an isoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Synthesis of the isoquinolinone derivative: This involves the cyclization of an appropriate precursor, such as a substituted benzylamine, under acidic conditions.

    Coupling of the intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the isoquinolinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The isoquinolinone moiety can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinolinone moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is unique due to its combination of a furan ring, a methoxy group, and an isoquinolinone structure. This unique combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-15-6-2-5-14-13(15)7-8-19(17(14)21)11-16(20)18-10-12-4-3-9-23-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVRWSIPQAJMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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